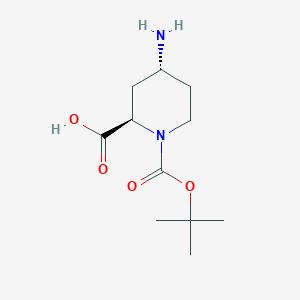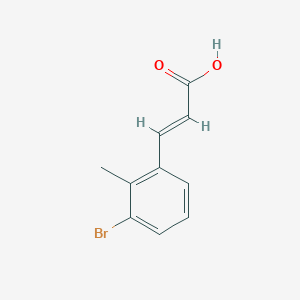![molecular formula C15H11Br2N B13528623 1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
1-[(2,5-dibromophenyl)methyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dibromophenyl)methyl]-1H-indole typically involves the reaction of 2,5-dibromobenzyl bromide with indole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,5-dibromophenyl)methyl]-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole moiety can undergo oxidation to form indole-3-carboxylic acid derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups.
Oxidation Reactions: Indole-3-carboxylic acid derivatives.
Reduction Reactions: Indoline derivatives.
Coupling Reactions: Complex indole-based molecules with extended conjugation.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-dibromophenyl)methyl]-1H-indole has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Wirkmechanismus
The mechanism of action of 1-[(2,5-dibromophenyl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors and enzymes, potentially leading to modulation of cellular processes. The bromine atoms on the phenyl ring may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2,5-dibromophenyl)methyl]-1H-indole-3-carboxylic acid: A derivative with a carboxylic acid group at the 3-position of the indole ring.
1-[(2,4-dibromophenyl)methyl]-1H-indole: A similar compound with bromine atoms at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its reactivity and biological activity. This compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C15H11Br2N |
|---|---|
Molekulargewicht |
365.06 g/mol |
IUPAC-Name |
1-[(2,5-dibromophenyl)methyl]indole |
InChI |
InChI=1S/C15H11Br2N/c16-13-5-6-14(17)12(9-13)10-18-8-7-11-3-1-2-4-15(11)18/h1-9H,10H2 |
InChI-Schlüssel |
UCCMTMJORJNEDI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN2CC3=C(C=CC(=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


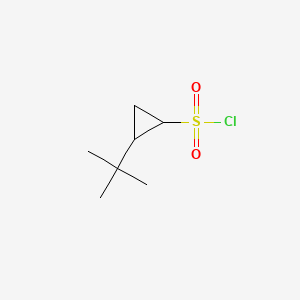
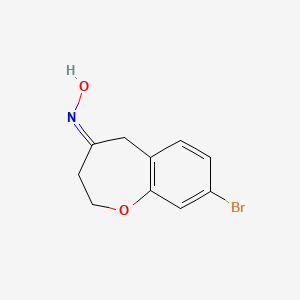
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
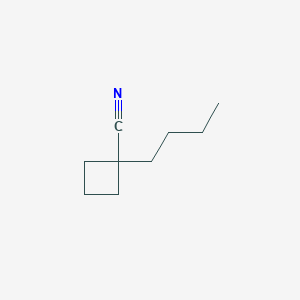


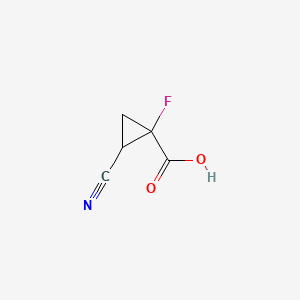
![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)
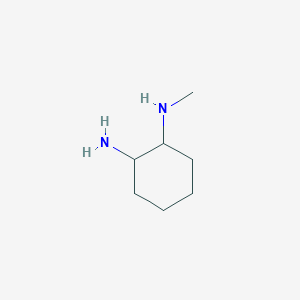

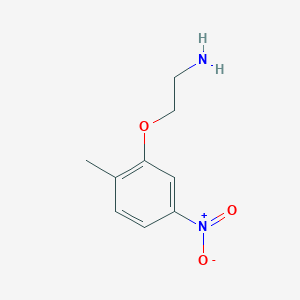
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
